molecular formula C22H15N3OS B13760190 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- CAS No. 72875-67-3

4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-

Cat. No.: B13760190
CAS No.: 72875-67-3
M. Wt: 369.4 g/mol
InChI Key: APRHYGNGJHYGEB-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone and benzothiazole families. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. This reaction is followed by cyclization to form the benzothiazole ring . The quinazolinone moiety is introduced through a series of reactions involving the appropriate starting materials and reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes, bind to DNA, or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- is unique due to its dual presence of quinazolinone and benzothiazole moieties, which confer a combination of biological activities and chemical reactivity not commonly found in other compounds.

Properties

CAS No.

72875-67-3

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylmethyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3OS/c26-22-16-10-4-5-11-17(16)24-21(15-8-2-1-3-9-15)25(22)14-20-23-18-12-6-7-13-19(18)27-20/h1-13H,14H2

InChI Key

APRHYGNGJHYGEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC4=NC5=CC=CC=C5S4

Origin of Product

United States

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